Product packaging for diethyl [(1R)-1,5-diaminopentyl]boronate(Cat. No.:)

diethyl [(1R)-1,5-diaminopentyl]boronate

Cat. No.: B10758845
M. Wt: 202.10 g/mol
InChI Key: FYUGRVWDCBMIQX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

diethyl [(1R)-1,5-diaminopentyl]boronate is a chiral, experimental boron-containing compound identified in chemical databases under the probe identifier PD005872 . It is characterized as a drug candidate and features a boronic ester functional group, which is of significant interest in medicinal chemistry and drug discovery . Boron-containing compounds possess unique properties because the boron atom has an empty p-orbital, making it a strong Lewis acid. This allows them to form reversible dative bonds with nucleophiles, enabling the boron center to readily convert from a neutral trigonal planar (sp2) geometry to a tetrahedral (sp3) hybridized state under physiological conditions . This mechanism is the basis for the activity of many bioactive boron compounds, which often act as enzyme inhibitors by mimicking the transition state of a substrate and binding tightly to the active site . Well-known examples of this class include the proteasome inhibitor bortezomib and the antifungal agent tavaborole . While the specific biological target and detailed pharmacological profile of this compound require further investigation, its structure, featuring both boronic ester and diamine functionalities, suggests potential as a versatile building block or intermediate in organic synthesis and pharmaceutical research . Key physicochemical properties include a molecular weight of 202.19 g/mol, hydrogen bond donor and acceptor counts of 2 and 4 respectively, and a calculated partition coefficient (cLogP) of 0.54 . This product is intended for research purposes such as exploring new therapeutic agents, studying enzyme inhibition mechanisms, and developing novel synthetic methodologies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H23BN2O2 B10758845 diethyl [(1R)-1,5-diaminopentyl]boronate

Properties

Molecular Formula

C9H23BN2O2

Molecular Weight

202.10 g/mol

IUPAC Name

(1R)-1-diethoxyboranylpentane-1,5-diamine

InChI

InChI=1S/C9H23BN2O2/c1-3-13-10(14-4-2)9(12)7-5-6-8-11/h9H,3-8,11-12H2,1-2H3/t9-/m0/s1

InChI Key

FYUGRVWDCBMIQX-VIFPVBQESA-N

Isomeric SMILES

B([C@H](CCCCN)N)(OCC)OCC

Canonical SMILES

B(C(CCCCN)N)(OCC)OCC

Origin of Product

United States

Elucidation of Biochemical Mechanisms and Enzyme Interaction Dynamics of Diethyl 1r 1,5 Diaminopentyl Boronate

Identification and Characterization of Target Enzymes

There is no publicly available research that identifies or characterizes specific enzyme targets of diethyl [(1R)-1,5-diaminopentyl]boronate. As a boronic acid ester, it belongs to a class of compounds known for their potential to interact with various enzymes, but specific studies on this particular compound are absent from the scientific record.

Specificity Profiling Across Enzyme Families (e.g., Serine Proteases, Threonine Proteases, Metallo-β-Lactamases)

No studies were found that profiled the specificity of this compound across any enzyme families. While boronic acids, in general, are known to be inhibitors of serine and threonine proteases, and some have shown activity against metallo-β-lactamases, there is no specific data to confirm or deny such activity for this compound.

Quantitative Kinetic Characterization of Enzyme Inhibition (K_i, IC50, k_inact values)

A thorough search of the scientific literature did not yield any reports on the quantitative kinetic characterization of enzyme inhibition by this compound. Consequently, no data for key inhibitory constants such as K_i (inhibition constant), IC50 (half-maximal inhibitory concentration), or k_inact (rate of inactivation) are available for this compound against any enzyme.

Table 1: Quantitative Kinetic Characterization of this compound

Target EnzymeK_iIC50k_inact
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Detailed Analysis of Inhibition Mechanisms

Due to the absence of studies on the interaction of this compound with any enzyme, there is no information available to detail its mechanism of inhibition.

Reversible Covalent Adduct Formation with Catalytic Residues (e.g., Serine, Threonine, Hydroxyl Ions)

While the boronic acid functional group is known to form reversible covalent adducts with the hydroxyl groups of catalytic residues like serine and threonine in proteases, or with hydroxide (B78521) ions in the active sites of metallo-enzymes, no experimental evidence exists to confirm this mechanism specifically for this compound.

Mimicry of Tetrahedral Intermediates and Transition State Stabilization

Boronic acid inhibitors often function by mimicking the tetrahedral transition state of substrate hydrolysis, thereby stabilizing the enzyme-inhibitor complex. However, there are no published studies that investigate or support this mode of action for this compound.

Substrate Analog Competition and Allosteric Modulation Studies

No research has been published regarding substrate competition studies to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any enzyme. Furthermore, there is no information available to suggest that this compound may function as an allosteric modulator.

Investigating Selectivity Profiles Against Diverse Biological Targets

The selectivity of a therapeutic candidate is a critical determinant of its safety and efficacy. For this compound, a comprehensive understanding of its interaction with a wide array of biological targets is essential to predict its pharmacological behavior. As an α-amino boronic acid derivative, its primary intended targets are the arginase enzymes. However, the inherent reactivity of the boronic acid moiety necessitates a thorough investigation of potential off-target interactions.

Primary Target: Arginase

This compound is structurally analogous to 2-(S)-amino-6-boronohexanoic acid (ABH), a known potent inhibitor of both mammalian arginase I (ARG I) and arginase II (ARG II). The inhibitory mechanism of α-amino boronic acids against arginase is well-established. The boronic acid group acts as a transition-state analog of the guanidinium group of the natural substrate, L-arginine. Within the enzyme's active site, the trigonal planar boronic acid is attacked by a hydroxide ion, forming a tetrahedral boronate intermediate. This intermediate mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine, thereby leading to potent inhibition of the enzyme.

While specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound against arginase isoforms are not extensively reported in publicly available literature, the potency of related α,α-disubstituted boronic acid analogs has been documented. For instance, compounds with structural similarities have shown strong inhibition of human ARG I and ARG II, with IC₅₀ values in the nanomolar range. It is therefore highly probable that this compound also exhibits potent inhibitory activity against both arginase isoforms.

Selectivity Against Other Enzymes

A key aspect of the selectivity profile of boronic acid-containing compounds is their potential to interact with other classes of enzymes, particularly serine proteases. The boron atom in boronic acids is electrophilic and can form reversible covalent bonds with the catalytic serine residue in the active site of these proteases. This interaction can lead to off-target inhibition.

Systematic screening of α-amino boronic acid derivatives against panels of diverse enzymes is necessary to fully elucidate their selectivity profiles. Such studies would typically include a range of proteases, kinases, and other enzymes to identify any potential off-target activities. In the absence of such specific data for this compound, its selectivity profile remains largely inferred from the behavior of structurally related compounds.

Detailed Research Findings

Currently, detailed research findings specifically outlining the selectivity profile of this compound against a broad range of biological targets are limited in the accessible scientific literature. The primary focus of research on analogous compounds has been on their potent arginase inhibition.

The table below summarizes the expected and known interactions of α-amino boronic acids, providing a framework for the anticipated selectivity of this compound.

Interactive Data Table: Selectivity Profile of α-Amino Boronic Acid Analogs

Target ClassSpecific Target(s)Expected Interaction with this compoundRationale
MetalloenzymesArginase I and IIPrimary Target ; Potent InhibitionStructural mimicry of the natural substrate L-arginine and the established mechanism of boronic acid inhibition of arginase.
Serine Proteasese.g., Thrombin, Trypsin, ChymotrypsinPotential for weak to moderate inhibitionThe boronic acid moiety can form adducts with the catalytic serine residue. However, the overall molecular structure may not be optimal for binding to the active sites of these proteases, likely resulting in lower affinity compared to arginase.
Other Hydrolasese.g., AcetylcholinesteraseLow probability of significant inhibitionThe active sites of these enzymes are structurally distinct from that of arginase, making significant interaction unlikely.
KinasesVariousLow probability of significant inhibitionThe mechanism of action and the structure of kinase active sites are fundamentally different from that of arginase.
G-protein coupled receptors (GPCRs)VariousNo expected direct interactionThe mode of interaction with these membrane receptors is not compatible with the structure of an α-amino boronic acid.

Table of Compounds Mentioned

Structure Activity Relationship Sar Investigations of Diethyl 1r 1,5 Diaminopentyl Boronate Derivatives

Systematic Modification of the Boronate Ester Linkage and its Impact on Biological Activity

The boronic acid moiety is a crucial pharmacophore for arginase inhibition. nih.gov It is understood that the free boronic acid, not the ester, is the active species that interacts with the enzyme's active site. mdpi.com The boron atom in boronic acids is electron-deficient, facilitating a nucleophilic attack by a hydroxide (B78521) ion within the enzyme's active site. This results in the formation of a stable tetrahedral boronate anion that mimics the transition state of arginine hydrolysis, thereby inhibiting the enzyme. mdpi.com

Diethyl [(1R)-1,5-diaminopentyl]boronate serves as a prodrug form of the active boronic acid. The ester groups are designed to be cleaved in vivo, releasing the active boronic acid. This strategy can improve the pharmacokinetic properties of the drug, such as oral bioavailability. nih.govfigshare.com The rate of hydrolysis of the boronate ester can significantly influence the compound's efficacy and duration of action.

Research into various boronic acid derivatives has shown that the nature of the ester group can be modified to tune the prodrug's properties. For instance, different alkyl or aryl groups can be used to create esters with varying rates of hydrolysis. The choice of ester can also impact the compound's solubility and cell permeability.

Compound TypeMoietyRole in Biological Activity
Boronic Acid Ester (Prodrug)Diethyl EsterEnhances bioavailability and metabolic stability. Cleaved in vivo to release the active form.
Boronic Acid (Active Form)B(OH)₂Mimics the tetrahedral transition state of L-arginine hydrolysis, inhibiting arginase by interacting with the binuclear manganese center. mdpi.com

Influence of Substitutions and Stereochemical Variations on the Diaminopentyl Chain

The diaminopentyl chain of the inhibitor is designed to mimic the side chain of L-arginine, the natural substrate of arginase. Modifications to this chain can have a profound impact on the inhibitor's potency and selectivity. Studies on analogous compounds, such as 2(S)-amino-6-boronohexanoic acid (ABH), have provided valuable insights into these relationships. nih.gov

Substitutions at the alpha-carbon (Cα) of the amino acid backbone are well-tolerated and can lead to improved inhibitory potency. nih.gov For example, introducing substituents with a tertiary amine linked via a two-carbon chain has been shown to enhance the inhibitory activity against both human arginase I and II. nih.gov X-ray crystallography has revealed that these substituents can form additional interactions, such as water-mediated contacts, with residues at the entrance of the active site. nih.gov

Furthermore, α,α-disubstituted amino acids have also been investigated. The introduction of small alkyl or difluoromethyl groups at the α-position is accommodated within the active site and can lead to new interactions with the protein surface. nih.gov This highlights a new region of the enzyme that can be targeted for designing inhibitors with improved affinity. nih.gov

Modification to Diaminopentyl ChainImpact on Arginase InhibitionReference
α-Substitution with Tertiary Amine ChainImproved inhibitory potency for both arginase I and II. nih.gov
α,α-Disubstitution (e.g., methyl, difluoromethyl)Accommodation in the active site with new intermolecular interactions. nih.gov

Stereochemical Determinants of Binding Affinity and Enzyme Specificity

The stereochemistry of the inhibitor is a critical factor in its binding affinity and specificity for arginase. The enzyme's active site is chiral and, therefore, preferentially binds one stereoisomer over the other. For amino acid-based inhibitors, the L-configuration (or S-configuration according to Cahn-Ingold-Prelog priority rules) is generally favored, as it corresponds to the natural substrate, L-arginine. mdpi.com

In the case of this compound, the (1R) designation refers to the stereocenter at the carbon atom bearing the boronate group. This configuration is crucial for the correct positioning of the boronic acid and the diaminopentyl side chain within the arginase active site to ensure optimal interactions.

X-ray crystallography studies of arginase complexed with α,α-disubstituted inhibitors have shown the exclusive binding of the L-stereoisomer. nih.gov Even subtle stereochemical differences between inhibitors and their prodrugs can have substantial effects on both their potency and pharmacokinetic properties. nih.govfigshare.com

Elucidating Pharmacophoric Features for Rational Design of Enhanced Potency and Selectivity

The rational design of potent and selective arginase inhibitors relies on a thorough understanding of the key pharmacophoric features required for binding. Based on SAR studies, a general pharmacophore model for boronic acid-based arginase inhibitors can be proposed.

This model includes:

A boronic acid group: Essential for mimicking the transition state and interacting with the manganese ions in the active site. mdpi.com

An α-amino group: Important for anchoring the inhibitor in the active site through interactions that mimic those of L-arginine.

An appropriate length alkyl chain: This mimics the side chain of L-arginine and positions the boronic acid group correctly.

Specific stereochemistry: The L-configuration at the α-carbon is crucial for optimal binding. mdpi.com

Structure-based drug design, aided by X-ray crystallography of inhibitor-enzyme complexes, has been instrumental in refining this pharmacophore model and identifying new opportunities for interaction. nih.govnih.gov For instance, the observation that substituents at the α-position can interact with residues at the mouth of the active site pocket has opened new avenues for improving inhibitor potency. nih.gov

Computational Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for Predictive Modeling

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) play a vital role in the development of novel arginase inhibitors. These approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

3D-QSAR studies on derivatives of 2(S)-amino-6-boronohexanoic acid (ABH) have successfully created predictive models for arginase inhibitory activity. nih.govnih.gov These models have revealed that both steric and electrostatic fields are critical descriptors for explaining the differential activities of the inhibitors. nih.govnih.gov By mapping these fields, researchers can identify regions where bulky groups or specific electronic properties are favored or disfavored, thus guiding the design of new, more potent compounds. nih.govnih.gov

Molecular docking and interaction fingerprint analyses complement QSAR studies by providing insights into the binding modes of inhibitors within the arginase active site. nih.govnih.gov These computational tools allow for the prediction of how novel compounds will orient themselves in the active site and which specific interactions they will form with key amino acid residues. nih.govnih.gov This comprehensive in silico approach accelerates the discovery process and helps in prioritizing synthetic efforts towards the most promising candidates.

Computational Chemistry and Structural Biology Insights into Molecular Interactions

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. For boronic acid inhibitors, including the active form of diethyl [(1R)-1,5-diaminopentyl]boronate, covalent docking approaches are often employed to account for the formation of a covalent bond between the boron atom and a key active site residue of the target enzyme.

Docking simulations have been instrumental in understanding the binding of boronic acid inhibitors to enzymes like arginase and β-lactamases. These simulations help in:

Predicting Binding Poses: Identifying the most stable binding orientation of the inhibitor within the enzyme's active site.

Scoring Interactions: Estimating the binding affinity through various scoring functions that consider factors like electrostatic and van der Waals interactions.

Understanding Structure-Activity Relationships (SAR): Elucidating how different functional groups on the inhibitor contribute to its binding potency.

For arginase inhibitors, docking studies have revealed the critical interactions between the boronic acid moiety and the binuclear manganese cluster in the active site. The simulations show that the boronate group forms a covalent bond with a key serine residue, mimicking the tetrahedral transition state of the natural substrate, L-arginine.

Docking Parameter Typical Finding for Boronic Acid Arginase Inhibitors
Binding Site Active site cleft containing the binuclear manganese cluster
Key Interactions Covalent bond with active site serine, interactions with manganese ions, hydrogen bonding with surrounding residues
Scoring Functions Often require specialized functions to handle covalent interactions

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations of Enzyme-Inhibitor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-inhibitor complex, allowing for the study of its conformational flexibility and the calculation of binding free energies. These simulations track the movements of atoms over time, offering insights that are not available from static docking poses.

MD simulations of arginase-boronic acid inhibitor complexes have been used to:

Assess Complex Stability: Evaluate the stability of the predicted binding pose over time.

Analyze Conformational Changes: Observe how the enzyme and inhibitor adapt to each other upon binding.

Calculate Binding Free Energy: More accurately estimate the binding affinity using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). These calculations can provide a more reliable ranking of inhibitors compared to docking scores alone.

These simulations have highlighted the plasticity of the arginase active site and the role of specific residues in accommodating the inhibitor. The dynamic nature of the interactions, including the movement of water molecules in and out of the active site, can be crucial for inhibitor binding.

MD Simulation Aspect Insight Gained for Arginase-Inhibitor Complexes
Simulation Time Nanoseconds to microseconds
Key Observations Stability of the covalent bond, flexibility of active site loops, role of water molecules
Free Energy Methods FEP, TI, MM/PBSA, MM/GBSA

Quantum Chemical Calculations (e.g., DFT, QM/MM) of Electronic Structure, Reactivity, and Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are essential for studying the electronic details of the inhibition mechanism. These methods are particularly important for reactions involving bond formation and breaking, as is the case with covalent inhibitors.

For boronic acid inhibitors, QM/MM calculations have been used to:

Model the Covalent Bonding Process: Elucidate the reaction mechanism and calculate the energy barriers for the formation of the covalent bond between the boron atom and the enzyme's active site serine. frontiersin.orgnih.gov

Analyze Electronic Structure: Understand the charge distribution and electronic properties of the inhibitor and the active site residues, which govern their reactivity.

Investigate Transition States: Characterize the geometry and energy of the transition state for the inhibition reaction, providing a deeper understanding of the catalytic process being inhibited.

These studies have confirmed that the boron atom of the inhibitor is attacked by the hydroxyl group of a serine residue in the enzyme's active site, leading to the formation of a stable tetrahedral intermediate. frontiersin.orgnih.gov

Quantum Chemical Method Application to Boronic Acid Inhibitors
DFT Calculation of electronic properties of the inhibitor
QM/MM Modeling the enzymatic reaction of covalent bond formation
Key Findings Characterization of the transition state and reaction pathway for inhibition

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of this compound Enzyme Complexes

X-ray crystallography and Cryo-EM are powerful experimental techniques that provide high-resolution three-dimensional structures of enzyme-inhibitor complexes. These structures offer definitive proof of the binding mode and interactions predicted by computational methods.

Crystal structures of arginase in complex with boronic acid inhibitors have been determined, providing a detailed picture of the active site. These structures have been crucial in:

Confirming the Binding Mode: Visualizing the precise orientation of the inhibitor and its covalent linkage to the enzyme.

Identifying Key Interactions: Mapping the network of hydrogen bonds, electrostatic interactions, and van der Waals contacts that contribute to binding affinity.

Guiding Drug Design: Providing a structural blueprint for the design of new and more potent inhibitors.

Recent crystallographic studies on other enzyme systems, such as penicillin-binding proteins, have revealed that boronic acid-based compounds can form not only the expected monocovalent adduct with a catalytic serine but also di- and tricovalent complexes. acs.org In these cases, the boron atom forms additional covalent bonds with other nearby residues or water molecules. acs.org While such complex binding modes have not been explicitly reported for arginase inhibitors, the possibility remains and warrants further investigation. The ability of boron to adopt different coordination states contributes to its versatility as a warhead for covalent inhibitors. acs.org

The binding of an inhibitor to an enzyme can induce conformational changes in the protein. Structural studies of arginase-inhibitor complexes have shown that the binding of boronic acid inhibitors can lead to subtle but important rearrangements of active site residues. These changes can optimize the interactions between the enzyme and the inhibitor, contributing to high binding affinity. Understanding these ligand-induced conformational changes is critical for a complete picture of the inhibition mechanism.

Structural Biology Technique Information Provided for Arginase-Inhibitor Complexes
X-ray Crystallography High-resolution 3D structure, precise binding mode, detailed interactions
Cryo-EM Structure of large enzyme complexes, can capture different conformational states
Key Structural Features Tetrahedral boronate intermediate, coordination to manganese ions, hydrogen bond network

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-target interactions and conformational dynamics in solution. Unlike crystallography, which provides a static picture, NMR can probe the dynamic nature of these interactions.

NMR studies can be used to:

Confirm Binding: Detect the binding of the inhibitor to the enzyme by observing changes in the NMR signals of either the ligand or the protein.

Determine Binding Affinity: Measure the dissociation constant (Kd) of the enzyme-inhibitor complex.

Map the Binding Site: Identify the residues of the protein that are in close contact with the inhibitor.

Probe Conformational Dynamics: Investigate changes in the flexibility and motion of the enzyme upon inhibitor binding.

For boronic acid inhibitors, 11B NMR can be particularly useful for directly probing the environment of the boron atom and confirming the formation of the tetrahedral boronate species upon binding to the enzyme. mdpi.com

NMR Experiment Application in Studying Arginase Inhibitors
Ligand-Observed NMR Confirmation of binding, measurement of Kd
Protein-Observed NMR (e.g., HSQC) Mapping the binding site on the enzyme
11B NMR Probing the coordination state of the boron atom

Applications in Chemical Biology and Pre Clinical Research Modalities Excluding Clinical Human Trials

Utilization as Chemical Probes for Cellular Pathway Interrogation

The boronic acid moiety is a key functional group for the design of chemical probes aimed at interrogating cellular pathways. Boronic acids are known for their ability to form reversible covalent bonds with diols, a functional group abundant in many biological molecules, including saccharides and glycoproteins. nih.govnih.gov This reactivity allows for the development of probes that can selectively target and interact with specific components of cellular pathways.

Small molecule chemical receptors based on boronic acids can be designed to recognize and bind to a wide range of biological analytes. nih.gov This capability is crucial for tools used in the detection of analytes, interference in signaling pathways, and enzyme inhibition. nih.gov By incorporating a boronic acid group, probes can be engineered to investigate processes that involve polyhydroxy motifs, offering a powerful method for studying the roles of these molecules in cellular function and disease. nih.gov

Development of Fluorescent and Affinity Labels for Target Engagement Studies

The development of fluorescent and affinity labels is essential for studying the engagement of molecules with their biological targets. Boronic acids are increasingly used in the synthesis of small chemical receptors for this purpose. nih.govnih.gov The interaction between boronic acids and diols can be harnessed to create fluorescent sensors that report on the presence and concentration of specific saccharides. nih.govnih.gov

For instance, boronic acid-based fluorescent sensors can exhibit changes in their fluorescent properties upon binding to saccharides. nih.gov This change can manifest as a shift in emission wavelength or a dramatic increase in fluorescence intensity. nih.gov Such sensors are valuable for identifying and quantifying carbohydrates on cell surfaces and for studying their role in various biological processes. nih.gov The design of these labels often involves integrating the boronic acid recognition element with a fluorophore, allowing for direct visualization and measurement of target engagement in cellular and biochemical assays. nih.gov

Pre-clinical Efficacy Investigations in Mechanistic Cellular Models (e.g., Cancer Cell Lines, Pathogen Cultures)

In pre-clinical research, the evaluation of novel compounds in mechanistic cellular models is a critical step. Boronic acid-containing compounds have been investigated for their potential effects in various cancer cell lines. nih.govnih.govresearchgate.net These studies aim to understand the compound's mechanism of action and its efficacy in controlled in vitro environments.

For example, studies on various cancer cell lines, including those from the central nervous system and neuroblastoma, have demonstrated the cytotoxic effects of certain novel compounds. nih.gov The efficacy of such compounds is often assessed by their ability to reduce cell growth and viability. nih.govresearchgate.net Investigations in cellular models provide foundational data on the potential of a compound to affect cancer cell proliferation and survival, paving the way for further pre-clinical studies. nih.govnih.gov

Table 1: Illustrative Effects of Investigational Compounds on Cancer Cell Lines

Cell LineCompound TypeObserved EffectReference
CNS Cancer Cell Lines (SF-268, SF-295, SNB-75)Indole ethyl isothiocyanate analogReduced cell growth nih.gov
Neuroblastoma Cell Lines (SMS-KCNR, SK-N-SH)Indole ethyl isothiocyanate analogHigh cytotoxicity nih.gov
Malignant Pleural Mesothelioma (MPM) CulturesMarine-derived drugHigh sensitivity, reduced cell viability researchgate.netnih.gov
B16-F10 Murine MelanomaTheophylline analogueInduction of cell differentiation nih.gov

This table provides examples of effects observed in pre-clinical studies with different investigational compounds and is for illustrative purposes.

Mechanistic Insights into Cell Cycle Arrest and Apoptosis Induction

A key focus of pre-clinical cancer research is to elucidate the mechanisms by which a compound exerts its anti-proliferative effects. Many studies investigate the induction of cell cycle arrest and apoptosis (programmed cell death). frontiersin.orgnih.gov

Compounds that can halt the cell cycle at specific phases, such as the G2/M or S phase, prevent cancer cells from dividing and proliferating. nih.govfrontiersin.org The induction of apoptosis is another desired mechanism, leading to the elimination of cancer cells. nih.govnih.gov The process of apoptosis can be confirmed through various assays, such as observing DNA fragmentation, chromatin condensation, and the activation of key proteins like caspases. nih.govnih.gov Understanding these mechanistic details is crucial for the development of targeted cancer therapies.

Exploration in In Vitro and Ex Vivo Organ/Tissue Models

The use of in vitro and ex vivo organ and tissue models represents a more complex system for pre-clinical evaluation compared to cell cultures. These models can provide more physiologically relevant information about a compound's effects. Ex vivo organ perfusion systems, for instance, allow for the assessment and preservation of organs outside the body, creating a platform to study the impact of therapeutic agents. nih.govnih.govectrx.org

These systems can be used to evaluate how a compound affects organ function and to test strategies for mitigating injury, such as ischemia-reperfusion injury. nih.gov By maintaining organs in a physiological state, researchers can investigate the effects of new compounds on inflammation, apoptosis, and metabolic pathways within the context of a whole organ. nih.govnih.gov

Design of Boronate-Mediated Biologic Delivery Systems (e.g., for Proteins, Macromolecules)

A significant challenge in the development of biologic drugs, such as proteins and other macromolecules, is their inefficient delivery into cells. acs.orgnih.gov Boronic acids offer a promising strategy to overcome this limitation. By conjugating boronic acids to a macromolecule, its cellular uptake can be enhanced. acs.org

The principle behind this approach is the interaction between the boronic acid moiety and the abundant saccharides on the surface of mammalian cells. acs.orgnih.gov This interaction can facilitate the internalization of the biologic cargo. Studies have shown that boronating a protein can increase its cellular uptake by several fold. acs.org This boronate-mediated delivery system represents a noncationic method for transporting polar macromolecules into the cytosol of mammalian cells. acs.orgnih.gov

Role of Saccharide Interactions in Cellular Uptake and Cytosolic Translocation

The mechanism of boronate-mediated cellular uptake is rooted in the formation of boronate esters with the 1,2- and 1,3-diols of saccharides present in the glycocalyx of cells. acs.orgnih.gov This interaction is thought to promote endocytosis of the boronate-conjugated molecule. acs.org

Development as Lead Compounds in Rational Drug Discovery Initiatives

Diethyl [(1R)-1,5-diaminopentyl]boronate has been identified as a noteworthy candidate in the arena of rational drug discovery. Although detailed public information regarding its specific therapeutic targets is limited, its classification as a boronic acid derivative places it within a class of compounds known for their potential as enzyme inhibitors. The presence of the boronate group is significant, as it can form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases.

The core structure of this compound, featuring a diamino pentyl chain, suggests a potential for mimicking natural amino acid substrates, such as lysine (B10760008) or ornithine. This mimicry could enable the compound to target enzymes involved in amino acid metabolism or signaling pathways where these amino acids are key.

In the context of rational drug design, the development of a lead compound like this compound would typically involve a multi-step process. Initially, computational modeling and screening would be employed to predict its binding affinity and selectivity for a specific biological target. This would be followed by in vitro assays to validate these predictions and determine its inhibitory potency. Subsequent structural modifications to the parent molecule would then be undertaken to optimize its efficacy, selectivity, and pharmacokinetic properties, with the aim of developing a more potent and drug-like candidate.

While specific research findings on the optimization of this compound as a lead compound are not widely available in the public domain, the fundamental principles of rational drug discovery provide a clear framework for its potential development trajectory.

Integration into "New-to-Nature" Biocatalysis for Novel Chemical Transformations

The field of "new-to-nature" biocatalysis seeks to create novel enzymes with catalytic activities not found in the natural world. This is often achieved by incorporating non-natural chemical moieties into a protein scaffold, thereby creating an artificial enzyme with tailored catalytic properties. Boronic acid derivatives, including this compound, are of interest in this area due to the unique chemical reactivity of the boron atom.

The integration of a boronic acid-containing compound like this compound into a protein scaffold could lead to the development of novel biocatalysts for a variety of chemical transformations. For instance, the Lewis acidic nature of the boron atom could be harnessed to catalyze reactions such as aldol additions, Diels-Alder reactions, or other carbon-carbon bond-forming reactions that are not typically catalyzed by natural enzymes.

The diamino pentyl chain of the molecule could serve as an anchor, allowing for its specific placement within the active site of a host protein through mutagenesis. This precise positioning would be crucial for controlling the stereoselectivity and efficiency of the catalyzed reaction. The diethyl ester groups on the boronic acid could also be modified to fine-tune the compound's solubility and reactivity within the protein environment.

Although specific examples of this compound being used to create artificial enzymes for novel chemical transformations are not yet prominent in published literature, the underlying principles and the growing interest in boronic acids for "new-to-nature" biocatalysis suggest that this is a promising area for future research. The development of such bespoke biocatalysts could have significant implications for the synthesis of complex molecules, offering more sustainable and efficient alternatives to traditional chemical synthesis.

Emerging Research Directions and Future Perspectives in Diethyl 1r 1,5 Diaminopentyl Boronate Research

Novel Synthetic Strategies for Accessing Chemically Complex Analogs

The development of novel synthetic methodologies is paramount for expanding the chemical space around a lead compound and for conducting thorough structure-activity relationship (SAR) studies. For diethyl [(1R)-1,5-diaminopentyl]boronate, future research will likely focus on creating a diverse library of analogs with modifications at the diamino-pentyl backbone and the boronate ester group.

Recent advances in the synthesis of chiral α-aminoboronic acids offer a roadmap for generating structurally complex analogs. nih.govrsc.orgresearchgate.net Methodologies such as copper-catalyzed asymmetric dearomative borylation of indoles and nickel-catalyzed asymmetric hydroamidation of alkenyl boronates could be adapted to create analogs with constrained or cyclic backbones, potentially enhancing binding affinity and selectivity for their biological targets. nih.govnih.gov Furthermore, enantioselective approaches, including copper-catalyzed N-alkylation and rhodium-catalyzed asymmetric hydroboration, will be crucial for the stereocontrolled synthesis of novel derivatives, which is essential for optimizing pharmacological activity. nih.govacs.org

The diamino nature of the pentyl chain presents opportunities for differential functionalization. One amine could be acylated or alkylated to introduce new pharmacophoric elements, while the other could be left unmodified or functionalized with a different group. This would allow for a systematic exploration of the SAR at both ends of the molecule. The diethyl boronate ester itself can be readily exchanged for other boronic acid protecting groups, such as pinacol (B44631) or MIDA esters, to modulate the compound's stability, solubility, and pharmacokinetic properties.

A hypothetical synthetic scheme for generating diverse analogs is presented below:

Starting MaterialSynthetic StrategyPotential Analogs
(1R)-1,5-diaminopentaneAsymmetric borylationDiethyl [(1R)-1-amino-5-acylaminopentyl]boronate
Alkenyl boronateNiH-catalyzed hydroamidationDiethyl [(1R)-1,5-diamino-substituted-pentyl]boronate
Racemic α-chloroboronate esterChiral copper-catalyzed N-alkylationEnantiomerically pure complex aminoboronate esters

This table is interactive and can be sorted by column.

Exploration of New Biological Targets and Uncharted Mechanistic Pathways

Aminoboronic acids are well-established as potent inhibitors of serine proteases, with the proteasome being a prominent target for anticancer therapies. nih.govresearchgate.net The boronic acid moiety in its hydrolyzed form can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes. nih.govasm.org A primary avenue of future research for [(1R)-1,5-diaminopentyl]boronic acid (the active form of the title compound) will be to screen it against a broad panel of serine proteases to identify novel biological targets. This could include enzymes involved in cancer, inflammation, and infectious diseases.

Beyond serine proteases, the unique electronic properties of the boron atom allow for interactions with other biological nucleophiles, such as the catalytic threonine in the proteasome or specific lysine (B10760008) residues in other enzymes. nih.gov High-throughput screening against diverse enzyme classes could reveal unexpected inhibitory activities. Furthermore, the di-amino functionality of the pentyl chain may facilitate interactions with DNA or RNA, opening up the possibility of targeting nucleic acid-modifying enzymes or G-quadruplexes.

Mechanistic studies will be crucial to understand how these potential interactions translate into a biological response. Techniques such as X-ray crystallography of the compound in complex with its target protein can provide detailed atomic-level insights into the binding mode. nih.gov Cellular thermal shift assays (CETSA) could be employed to confirm target engagement in a cellular context.

Integration with High-Throughput Screening and Computational Lead Optimization Pipelines

Modern drug discovery relies heavily on the integration of high-throughput screening (HTS) and computational methods to accelerate the identification and optimization of lead compounds. nih.govthermofisher.com A future research pipeline for this compound would likely involve the creation of a focused library of analogs, as described in section 7.1, for HTS against a panel of disease-relevant biological targets. medchemexpress.com

Computational modeling will play a pivotal role in this process. nih.gov Initially, molecular docking studies could be used to predict the binding affinity of virtual analogs for the active sites of known and putative targets. This would help in prioritizing the synthesis of the most promising compounds. Quantitative Structure-Activity Relationship (QSAR) models can be developed as experimental data becomes available, allowing for the prediction of the activity of yet-to-be-synthesized analogs. nih.gov

Once initial hits are identified from HTS, computational lead optimization strategies can be employed to refine their properties. researchgate.netscienceopen.com This involves in silico modification of the lead structure to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Free energy perturbation (FEP) calculations can provide more accurate predictions of binding affinity changes upon structural modification, guiding the design of next-generation analogs with enhanced therapeutic potential. nih.gov

A hypothetical workflow for the integration of these technologies is outlined below:

StageTechnologyObjective
Library DesignComputational ChemistryGenerate a virtual library of diverse analogs.
ScreeningHigh-Throughput Screening (HTS)Identify initial hits against a panel of biological targets.
Hit-to-LeadQSAR, Molecular DockingPrioritize hits and guide the synthesis of more potent analogs.
Lead OptimizationFree Energy Perturbation (FEP)Refine lead compounds for improved efficacy and ADMET properties.

This table is interactive and can be sorted by column.

Advanced Bioanalytical Strategies for Deeper Mechanistic Understanding

A thorough understanding of a drug candidate's mechanism of action at the molecular and cellular level is critical for its successful development. Advanced bioanalytical techniques will be indispensable for elucidating the pharmacology of this compound and its analogs. researchgate.net

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) will be a cornerstone for pharmacokinetic studies, enabling the sensitive and specific quantification of the compound and its metabolites in biological matrices. acs.org Ultra-high-performance liquid chromatography (UHPLC) methods can offer rapid analysis times, making them suitable for high-throughput applications. rsc.org

To visualize the distribution of the compound within tissues and cells, mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI, could be employed. nih.gov On-tissue derivatization with boronic acid-specific reagents can enhance the sensitivity of detection. rsc.org These techniques can provide valuable information on target engagement and off-target accumulation.

Proximity-ligation assays (PLA) and photo-affinity labeling are powerful tools for identifying the direct binding partners of a compound in a complex biological system. These methods could be used to confirm known targets and discover novel ones for this compound.

Synergistic Approaches with Other Therapeutic Modalities on a Mechanistic Basis

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. mdpi.com Given that aminoboronic acids are known to target the proteasome, a key regulator of cellular protein homeostasis, there is a strong mechanistic rationale for exploring synergistic combinations of this compound with other therapeutic agents. benthamdirect.comnih.gov

For instance, combining a proteasome inhibitor with DNA-damaging agents can enhance cancer cell killing. The proteasome is involved in DNA repair pathways, and its inhibition can sensitize cells to the effects of chemotherapy and radiation. benthamdirect.com Similarly, combination with immunotherapies, such as immune checkpoint inhibitors, is a promising strategy. nih.govgcs.gov.mo Proteasome inhibition can increase the presentation of tumor antigens on the surface of cancer cells, making them more visible to the immune system.

Furthermore, combining this compound with inhibitors of other key signaling pathways in cancer, such as the TGF-β pathway, could overcome drug resistance. aacrjournals.org The mechanistic basis for such synergies would need to be carefully investigated using in vitro and in vivo models to identify the most effective and well-tolerated combinations.

Q & A

Q. How to design a boronate-based solid-phase extraction (SPE) protocol for this compound that avoids column degradation?

  • Protocol : Pre-condition SPE cartridges with anhydrous acetone to remove residual water. Use a non-protic eluent (e.g., 1% NH4_4OH in DMSO) for recovery. Monitor column performance with spiked recovery tests using deuterated internal standards .

Q. What computational tools predict the binding kinetics of this compound with complex glycans?

  • Tools : Employ density functional theory (DFT) to model boronate-diol transition states and molecular dynamics (MD) simulations to assess solvation effects. Validate with isothermal titration calorimetry (ITC) for experimental binding constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.